5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family. This compound is characterized by its unique structure, which includes a pyrazolidinone ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position. Pyrazolidinones are known for their diverse biological activities and are often found in both natural products and synthetic compounds with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one can be achieved through various synthetic routes. One common method involves the reaction of α-substituted propenals, such as methacrolein, with activated hydrazines under mild conditions. This reaction is catalyzed by pyrrolidine/benzoic acid and results in the formation of 4-substituted pyrazolidin-3-ols. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the corresponding 4-substituted-3-pyrazolidinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of chiral catalysts, such as chiral diarylprolinol trimethylsilyl ethers, allows for the production of optically active forms of the compound with high enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of pyrazolidin-3-ols to pyrazolidinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic reagents, such as amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazolidin-3-ols yields pyrazolidinones, while reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential analgesic, anticonvulsant, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects . Additionally, its antibacterial and antifungal activities are likely due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Substituted Pyrazolidinones: These compounds share a similar pyrazolidinone core structure but differ in the substituents attached to the ring.
Isoxazolidinones: These compounds have a similar ring structure but contain an oxygen atom in place of one of the nitrogen atoms.
Uniqueness
5-Methyl-4-(4-nitrophenyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrophenyl group enhances its antimicrobial activity, while the methyl group at the 5-position influences its pharmacokinetic properties .
Properties
CAS No. |
13051-13-3 |
---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-methyl-4-(4-nitrophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C10H11N3O3/c1-6-9(10(14)12-11-6)7-2-4-8(5-3-7)13(15)16/h2-6,9,11H,1H3,(H,12,14) |
InChI Key |
UCVOGOBPJUGZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.